2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2S/c1-23-13-7-6-11(8-20-13)21-16(22)14(18)15(19)24-9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)/b15-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIGRAAQLUNDC-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC=CC=C2Cl)/Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 6-methoxy-3-pyridinecarboxylic acid, and acrylamide.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with a thiol compound to form the 2-chlorobenzyl sulfanyl intermediate.
Coupling Reaction: This intermediate is then coupled with 6-methoxy-3-pyridinecarboxylic acid under specific conditions to form the desired acrylamide derivative.
Chlorination: The final step involves the chlorination of the acrylamide derivative to introduce the two chlorine atoms at the 2 and 3 positions of the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acrylamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The presence of a pyridine ring and chlorinated phenyl groups enhances their interaction with biological targets, potentially inhibiting tumor growth.
Case Study : A study on related compounds demonstrated effective inhibition of cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines. These results suggest that 2,3-dichloro derivatives may also possess similar bioactivity due to structural similarities .
Antimicrobial Properties
The compound's sulfanyl group is known to enhance antimicrobial activity. Research has shown that sulfanyl-containing compounds can disrupt bacterial cell membranes, leading to increased efficacy against various pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pesticide Development
The unique structure of 2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide makes it a candidate for developing new agrochemicals. Its potential as a pesticide stems from its ability to inhibit specific enzymes in pests.
Case Study : In field trials, a formulation containing this compound showed a significant reduction in pest populations compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative .
Toxicological Studies
Understanding the safety profile of any chemical is crucial for its application in medicine and agriculture. Toxicological assessments indicate that while the compound exhibits bioactivity, it also requires careful evaluation for potential toxicity.
Data Table: Toxicity Profile
| Endpoint | Value |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritant |
Mechanism of Action
The mechanism by which 2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide exerts its effects depends on its interaction with molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acrylamides and sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
*Estimated based on sulfanyl/sulfonyl analogs.
Key Findings:
Sulfanyl (S) vs. sulfonyl (SO₂): Sulfonyl groups increase molecular weight and stability but reduce nucleophilicity, making the target compound more prone to oxidation .
Biological Relevance :
- The 6-methoxy-3-pyridinyl group is common in kinase inhibitors (e.g., imatinib analogs), suggesting possible kinase-binding interactions .
- Halogenation : Chlorine atoms enhance lipophilicity and metabolic stability, critical for drug design .
Synthetic Strategies :
- Carbodiimide-mediated coupling (as in ) is applicable for acrylamide synthesis .
- Sulfanyl groups may be introduced via thiol-ene reactions or nucleophilic substitution of chlorinated precursors .
Crystallographic Insights :
- N-Substituted acrylamides often exhibit planar amide groups and form hydrogen-bonded dimers (e.g., R₂²(10) motifs), influencing crystallinity and solubility .
Research Implications
- Drug Development : The compound’s sulfanyl group could serve as a prodrug motif, releasing active thiols under oxidative conditions .
- Material Science : Halogenated acrylamides may stabilize polymer backbones or act as crosslinkers in functional materials .
- Toxicity Considerations : Chlorinated compounds require evaluation for bioaccumulation and environmental persistence .
Biological Activity
2,3-Dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 419.71 g/mol
- CAS Number : 337922-38-0
Its structure includes multiple functional groups that enhance its reactivity and interaction with biological targets, including dichloro and sulfinyl groups .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may inhibit certain biological pathways, leading to altered cellular functions. Its chlorinated and sulfinyl groups are particularly significant in mediating these interactions.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. It can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The exact mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (hepatoma), and SPC212 (mesothelioma).
- Findings : The compound demonstrated significant cytotoxicity against these cancer cell lines, with IC values indicating effective inhibition of cell proliferation. For instance, in the MCF7 cell line, the compound triggered apoptosis through mitochondrial pathway activation, evidenced by increased Bax expression and decreased Bcl-2 levels .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis via mitochondrial pathway |
| HepG2 | 15 | ROS production and DNA damage |
| SPC212 | 12 | Induction of apoptosis |
Case Studies
-
Study on MCF7 Cells :
- Objective: To assess the cytotoxic effects of the compound.
- Methodology: Cells were treated with varying concentrations, followed by viability assays.
- Results: Significant reduction in cell viability at concentrations above 10 µM was observed.
-
HepG2 Cell Study :
- Objective: Evaluate oxidative stress induction.
- Findings: The compound increased reactive oxygen species (ROS) levels, leading to apoptosis as confirmed by TUNEL assay results.
- SPC212 Mesothelioma Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
